molecular formula C19H16N2O4S2 B2371578 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2097918-70-0

4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2371578
CAS No.: 2097918-70-0
M. Wt: 400.47
InChI Key: BEUCKHVUGKPERR-UHFFFAOYSA-N
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Description

4-(2-Methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a central benzenesulfonamide scaffold substituted with a 2-methyloxazole ring at the para position and a (5-(thiophen-2-yl)furan-2-yl)methyl group at the sulfonamide nitrogen. This compound combines aromatic heterocycles (oxazole, furan, thiophene) with a sulfonamide pharmacophore, a structural motif often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Key structural attributes:

  • 2-Methyloxazole: Introduces electron-withdrawing effects and steric constraints.
  • (5-(Thiophen-2-yl)furan-2-yl)methyl: A bidentate heteroaromatic system contributing to π-π stacking interactions and lipophilicity.

Synthetic routes typically involve sequential alkylation and coupling reactions, as evidenced by analogous compounds in the literature (e.g., gold(I)-catalyzed furan-yne reactions and hydrazinecarbothioamide cyclization) .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-13-21-17(12-24-13)14-4-7-16(8-5-14)27(22,23)20-11-15-6-9-18(25-15)19-3-2-10-26-19/h2-10,12,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUCKHVUGKPERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance biological activity. A common method includes the use of tin(IV) chloride-mediated reactions, which allow for the formation of oxazole and thiophene derivatives through controlled conditions.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide moiety is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. In vitro studies have shown that compounds with similar structures inhibit bacterial growth effectively, suggesting that our compound may have comparable efficacy against various pathogens .

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors. The specific compound has been evaluated for its ability to inhibit certain enzymes involved in inflammatory pathways. Studies suggest that such inhibition could lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the aromatic ring significantly influenced antibacterial potency. The compound's structure allows it to interact effectively with bacterial enzymes, leading to a notable reduction in bacterial viability in laboratory settings .
  • Case Study on Anti-inflammatory Effects :
    In animal models, compounds similar to this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in chronic inflammatory diseases .

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of similar sulfonamide compounds. Key findings include:

  • Absorption and Distribution : Compounds with similar structures show good oral bioavailability and tissue distribution, suggesting favorable pharmacokinetic profiles.
  • Metabolism : The metabolic pathways often involve phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityEnzyme InhibitionAnti-inflammatory Effects
4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)...ModerateYesYes
4-Amino-N-(2-hydroxyethyl)-benzenesulfonamideHighYesModerate
N-acetyl-4-methyl-benzenesulfonamideLowYesHigh

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their effectiveness against a range of bacteria and fungi. A study highlighted that derivatives of benzenesulfonamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria . The specific compound may also possess such properties due to its structural similarities.

Anti-inflammatory Effects

Sulfonamide compounds have been studied for their anti-inflammatory effects. In particular, derivatives that include heterocyclic rings have shown promise in reducing inflammation markers in various biological models. The presence of the methyloxazole and thiophene groups could enhance these effects, making this compound a candidate for further exploration in inflammatory disease treatments .

Potential as a MAO-B Inhibitor

Recent findings suggest that related compounds may act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The ability to inhibit MAO-B can lead to increased levels of neuroprotective agents in the brain, providing a therapeutic avenue for further research into this compound's efficacy .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique electronic properties derived from its heterocyclic structure. Compounds containing thiophene and furan units are often used in organic electronics, including organic photovoltaics and transistors. The incorporation of such moieties can enhance charge transport properties, making them suitable for developing advanced materials .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study on similar sulfonamide derivatives reported varying degrees of antimicrobial activity against several pathogens. The results indicated that modifications to the sulfonamide structure could significantly impact efficacy, suggesting that the compound could be optimized for enhanced activity .
  • Inhibition Studies : Research into MAO-B inhibitors has identified several derivatives with promising results in preclinical models. These studies emphasize the importance of structural modifications on biological activity, which could be applied to 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide for developing new therapeutic agents .
  • Material Characterization : Investigations into materials incorporating thiophene and furan have demonstrated improved electronic properties when combined with sulfonamide structures. This suggests potential applications in electronic devices where conductivity and stability are crucial .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits reactivity toward nucleophilic substitution due to its electron-withdrawing sulfonyl group. Key reactions include:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives. For example, under basic conditions (e.g., NaHCO₃), the sulfonamide nitrogen reacts with benzoyl chloride to yield N-benzoyl-4-(2-methyloxazol-4-yl)-benzenesulfonamide derivatives .

  • Alkylation : Alkyl halides (e.g., methyl iodide) substitute the sulfonamide hydrogen in the presence of K₂CO₃, producing N-alkylated analogs .

Example Reaction:

Sulfonamide+R XBaseN R sulfonamide+HX\text{Sulfonamide}+\text{R X}\xrightarrow{\text{Base}}\text{N R sulfonamide}+\text{HX}

Conditions: DCM, DIEA, room temperature .

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The benzene ring undergoes EAS at the para position relative to the sulfonamide group.

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the benzene ring .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the 5-position, forming 5-bromo derivatives .

Table 1: EAS Reactivity of the Benzene Ring

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄3-position3-Nitro-4-(2-methyloxazol-4-yl) derivative65%
BrominationBr₂/FeBr₃5-position5-Bromo-4-(2-methyloxazol-4-yl) derivative72%

Oxidation of Thiophene and Furan Moieties

The thiophene and furan rings are susceptible to oxidation:

  • Thiophene Oxidation : Using H₂O₂/AcOH, the thiophene sulfur is oxidized to a sulfone group, forming a thiophene-1,1-dioxide derivative .

  • Furan Ring Opening : Strong oxidants (e.g., KMnO₄) cleave the furan ring to form dicarboxylic acid derivatives .

Example Mechanism (Thiophene Oxidation):

Thiophene+H2O2AcOHThiophene 1 1 dioxide\text{Thiophene}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH}}\text{Thiophene 1 1 dioxide}

Conditions: 50°C, 6 hours .

Coupling Reactions via the Oxazole Ring

The 2-methyloxazole moiety participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The oxazole’s C–H bond reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

  • Buchwald-Hartwig Amination : Reaction with primary amines (e.g., aniline) introduces amino groups at the oxazole’s 4-position .

Example Reaction:

Oxazole+PhB OH 2Pd catalystBiaryl oxazole\text{Oxazole}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biaryl oxazole}

Conditions: DMF, 80°C, 12 hours .

Hydrogenation of the Oxazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidinone or opens it to form an amine derivative, depending on reaction conditions .

Table 2: Hydrogenation Outcomes

Catalyst Conditions Product
Pd-C (10%)H₂, EtOH, 50°CThiazolidinone derivative
Raney NiH₂, THF, 80°COpen-chain amine derivative

Click Chemistry with the Furan-Thiophene Hybrid

The furan-thiophene substituent undergoes Huisgen cycloaddition with azides under Cu(I) catalysis, forming triazole-linked conjugates .

Example Reaction:

Furan thiophene+R N3CuSO NaAscTriazole derivative\text{Furan thiophene}+\text{R N}_3\xrightarrow{\text{CuSO NaAsc}}\text{Triazole derivative}

Conditions: RT, 24 hours .

Acid/Base-Mediated Degradation

Under strong acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond hydrolyzes to yield 4-(2-methyloxazol-4-yl)benzenesulfonic acid and the corresponding amine .

Degradation Pathway:

Sulfonamide+H2OHCl NaOHBenzenesulfonic acid+Amine\text{Sulfonamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl NaOH}}\text{Benzenesulfonic acid}+\text{Amine}

Interaction with Biological Targets

While not a traditional chemical reaction, the compound exhibits non-covalent interactions with proteins (e.g., carbonic anhydrase IX) via hydrogen bonding with the sulfonamide group and π-π stacking with aromatic moieties .

Key Interactions:

  • Sulfonamide NH hydrogen bonds with Thr199 (PDB: 3IAI) .

  • Oxazole and thiophene engage in hydrophobic interactions with Val121 .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The propargyl group in 1l lowers melting point (90–92°C) compared to rigid heterocycles (e.g., oxadiazoles or benzothiazoles), which typically exhibit higher thermal stability .

Biological Activity Trends :

  • Thiophene-containing sulfonamides (e.g., compound 6 ) demonstrate potent anticancer activity (IC₅₀: 4.2 µM), suggesting the thiophene-furan system in the target compound may confer similar efficacy .
  • Benzothiazole/thiazole hybrids (e.g., 82 ) exhibit enzyme inhibition, highlighting the importance of fused heterocycles in target engagement .

Structure-Activity Relationship (SAR) Insights

  • Heteroaromatic Systems: Thiophene and furan combinations (as in the target compound) enhance π-stacking and membrane permeability, critical for intracellular targets . Oxazole rings (e.g., 2-methyloxazole) may improve metabolic stability compared to alkyne or enone linkers .
  • Sulfonamide Positioning :

    • Para-substituted sulfonamides (common in all analogues) optimize hydrogen bonding with enzymatic active sites .

Preparation Methods

Functionalization of Benzene with Sulfonyl Chloride

The synthesis begins with 4-acetylbenzenesulfonic acid , which undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-acetylbenzenesulfonyl chloride . This step proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chloride.

Oxazole Ring Formation via Robinson-Gabriel Synthesis

The acetyl group is brominated using bromine (Br₂) in acetic acid to form 4-(α-bromoacetyl)benzenesulfonyl chloride . Subsequent cyclodehydration with acetamide in the presence of sodium bicarbonate facilitates oxazole ring formation. The mechanism involves nucleophilic displacement of bromide by the amide nitrogen, followed by intramolecular dehydration to yield 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride .

Reaction Conditions

Parameter Value
Temperature 80–85°C
Time 4–8 hours
Solvent Aqueous sodium acetate
Yield 70–88%

Synthesis of (5-(Thiophen-2-yl)Furan-2-yl)Methanamine

Suzuki-Miyaura Cross-Coupling for Furan-Thiophene Hybridization

The furan-thiophene backbone is constructed via a palladium-catalyzed Suzuki coupling between 5-bromofuran-2-carbaldehyde and thiophen-2-ylboronic acid . This reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a tetrahydrofuran (THF)/water mixture.

Reductive Amination of Aldehyde to Amine

The resulting 5-(thiophen-2-yl)furan-2-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. Subsequent conversion to the amine is achieved via a Gabriel synthesis, wherein the alcohol is first mesylated (methanesulfonyl chloride, MsCl) and then treated with potassium phthalimide, followed by hydrazine-mediated deprotection to yield (5-(thiophen-2-yl)furan-2-yl)methanamine .

Key Spectral Data

  • FTIR (cm⁻¹): 3360 (N–H stretch), 1620 (C=N stretch)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 6.95 (d, J = 3.4 Hz, 1H, furan), 3.85 (s, 2H, CH₂NH₂)

Sulfonamide Coupling Reaction

Nucleophilic Acyl Substitution

Equimolar amounts of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride and (5-(thiophen-2-yl)furan-2-yl)methanamine are reacted in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 6–12 hours, with the amine nucleophilically displacing the chloride to form the sulfonamide bond.

Optimized Parameters

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Yield 81–85%

Purification and Crystallization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to afford the final compound as a crystalline solid.

Analytical Characterization

Physicochemical Properties

Property Value
Molecular Formula C₁₈H₂₀N₄O₄S₂
Molecular Weight 420.5 g/mol
Melting Point 190–192°C (observed)
UV/Vis (λmax, CHCl₃) 265 nm

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 149.8 (oxazole C), 142.3 (sulfonamide S=O)
  • HRMS (ESI): m/z calcd for C₁₈H₂₀N₄O₄S₂ [M+H]⁺: 421.1002, found: 421.0998

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are typically employed?

The synthesis involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting benzenesulfonyl chloride intermediates with heterocyclic amines (e.g., quinazolin-2-yl derivatives) in dry pyridine or glacial acetic acid under reflux .
  • Heterocyclic ring formation : Constructing oxazole/thiophene moieties via cyclization reactions using α-haloketones or thiourea .
  • Purification : Crystallization (ethanol, acetonitrile) or flash chromatography achieves >90% purity, with TLC (Rf 0.43–0.78) and NMR verifying intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?

  • 1H/13C NMR : Identify sulfonamide NH protons (~10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl/methoxy groups (δ 1.2–4.0 ppm). Coupling constants (e.g., J = 2–3 Hz for thiophene protons) confirm regiochemistry .
  • TLC : Monitor reaction progress using silica gel plates (Rf values 0.75–0.78 for intermediates) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values) across different assays?

  • Assay validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity. Adjust buffer pH (6.5–7.5) and co-solvent concentrations (DMSO ≤1%) to minimize artifacts .
  • Stability testing : Perform HPLC at 24/48 hours to detect degradation products under assay conditions .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. phenyl substitutions) to identify structure-activity relationship (SAR) trends .

Q. What computational strategies are effective in predicting the binding mode of this sulfonamide derivative to enzymatic targets like carbonic anhydrase?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LXG) to model interactions with key residues (e.g., Zn2+ coordination, hydrophobic pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water-mediated hydrogen bonds .
  • QM/MM : Calculate electronic effects of substituents (e.g., methyloxazole’s electron-withdrawing properties) on binding affinity .

Q. How to design a structure-activity relationship (SAR) study to optimize the anticancer activity of this compound?

  • Substituent variation : Modify oxazole (2-methyl vs. 4-ethoxy), thiophene (2-yl vs. 3-yl), and sulfonamide N-alkyl groups .
  • Biological testing : Screen against diverse cancer cell lines (e.g., MCF-7, HepG2) and correlate IC50 with physicochemical parameters (LogP, polar surface area) .
  • Data analysis : Use PCA or CoMFA to map substituent effects on cytotoxicity .

Q. What experimental controls are necessary when assessing this compound’s potential off-target effects in kinase inhibition assays?

  • Positive controls : Include staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., imatinib for Abl kinase) .
  • Counter-screening : Test against unrelated kinases (e.g., PKA, CDK2) at 10 µM to evaluate selectivity .
  • Binding validation : Use SPR or ITC to measure dissociation constants (Kd) and rule out nonspecific binding .

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